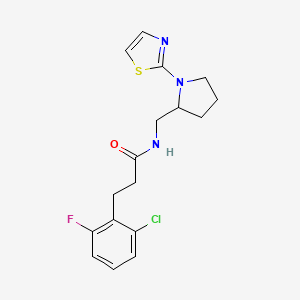

3-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3OS/c18-14-4-1-5-15(19)13(14)6-7-16(23)21-11-12-3-2-9-22(12)17-20-8-10-24-17/h1,4-5,8,10,12H,2-3,6-7,9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXONGUGSIWNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the chloro and fluorine substituents on the phenyl group enhances its biological activity by influencing electronic properties and steric factors.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the thiazole moiety via cyclization reactions.

- Alkylation with appropriate alkyl halides to introduce the pyrrolidine structure.

- Amidation to form the final propanamide structure.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole exhibit significant antimicrobial properties. For example, compounds similar to this compound were tested against various bacterial strains with promising results.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 3a | 100 | 95 |

| 3b | 50 | 98 |

The above table indicates that lower concentrations of these compounds result in high inhibition percentages against pathogenic bacteria, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structural frameworks have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4a | A549 (Lung) | 1.5 |

| 4b | MCF7 (Breast) | 0.8 |

These results highlight the effectiveness of thiazole-containing compounds in inhibiting cancer cell proliferation, which could be attributed to their ability to induce apoptosis and inhibit cell cycle progression .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Modulation of Signal Transduction Pathways : These compounds may interfere with signaling pathways that control cell growth and survival.

- Induction of Oxidative Stress : The presence of halogen substituents can enhance oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A study demonstrated that a series of thiazole derivatives showed enhanced activity against drug-resistant strains of bacteria .

- Anticancer Efficacy : Another research project focused on a thiazole derivative's effects on breast cancer cells, reporting a significant reduction in cell viability at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s 2-chloro-6-fluorophenyl group distinguishes it from analogs in (e.g., compounds 11a–11o), which feature substituted phenylurea scaffolds. Key comparisons include:

- Compound 11c: Contains a 3-chloro-4-fluorophenyl group.

- Compound 11k : Features a 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, contrasting with the target’s simpler halogen substitution .

Table 1: Substituent Comparison

Heterocyclic Moieties

- Thiazole-Pyrrolidine vs. In contrast, compounds (e.g., 11a–11o) use a thiazole-piperazine scaffold (6-membered ring), which offers greater flexibility and basicity, enhancing solubility but possibly reducing target specificity .

Amide vs. Urea Linkers :

The target’s propanamide linker is less polar than the urea groups in compounds. Ureas form stronger hydrogen bonds but may suffer from faster metabolic clearance, whereas amides balance stability and bioavailability .

Table 2: Heterocyclic and Linker Comparison

Functional Group Diversity

lists compounds with carboxamide and sulfonamide groups but lacks direct structural analogs to the target. For example:

- N-(2H-indazol-6-yl)acetamide : Shares an acetamide group but lacks the thiazole-pyrrolidine system, highlighting the target’s unique hybrid design .

- 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol : Contains a pyrrolidine ring but substitutes thiazole with pyridine, reducing sulfur-mediated interactions .

Research Findings and Implications

While biological data for the target compound are unavailable in the evidence, structural comparisons suggest:

- Advantages : The 2-chloro-6-fluorophenyl group may confer metabolic stability over para-substituted analogs. The thiazole-pyrrolidine system could enhance target engagement through rigid, planar geometry.

- Limitations : The absence of a piperazine moiety (as in compounds) may reduce solubility, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.